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Compound of Interest

Compound Name: Ethyl s-4-chloro-3-hydroxybutyrate

Cat. No.: B1631099

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Ethyl (S)-4-chloro-3-hydroxybutyrate, a key chiral building block in the synthesis of various
pharmaceuticals. The document presents detailed Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside the
experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl (S)-4-chloro-3-
hydroxybutyrate.

'H NMR (Proton NMR) Data
Solvent: Chloroform-d (CDCIs) Frequency: 400 MHz
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
4.30 - 4.28 m 1H CH(OH)
4.18 q 7.2 2H OCH2CHs
3.61-3.60 m 2H CHClI
3.01 S 1H OH
2.66 - 2.57 m 2H CH2COO0
1.29-1.24 m 3H OCH2CHs
3C NMR (Carbon-13 NMR) Data.[1]
Solvent: Chloroform-d (CDCIs) Frequency: 126 MHz
Chemical Shift (d) ppm Carbon Type Assignment
171.76 C=0 Ester Carbonyl
67.93 CH(OH) Carbonyl with Hydroxyl Group
60.98 OCH: Methylene of Ethyl Group
48.12 CH2CI Methylene with Chlorine
Methylene adjacent to
38.51 CH2CO0
Carbonyl
14.07 CHs Methyl of Ethyl Group

IR (Infrared) Spectroscopy Data

Technique: Neat
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Wavenumber (cm~?) Description of Vibration
3452 O-H stretch (broad)

2982 C-H stretch (aliphatic)
1730 C=0 stretch (ester)

Mass Spectrometry (MS) Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z (Mass-to-Charge Ratio) Proposed Fragment

167.2 [M+H]* (protonated molecule)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a 400 MHz spectrometer using deuterated
chloroform (CDCIls) as the solvent.[1] A small amount of the neat Ethyl (S)-4-chloro-3-
hydroxybutyrate was dissolved in the solvent and placed in a 5 mm NMR tube. For H NMR,
the spectra were acquired with a sufficient number of scans to ensure a good signal-to-noise
ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard (6 0.00). For 3C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] A
drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium
bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-
400 cm~1. A background spectrum of the clean salt plates was taken prior to the sample
measurement and subtracted from the sample spectrum to eliminate atmospheric and
instrumental interferences.
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Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatograph coupled to a Mass Spectrometer
(GC-MS). The sample, dissolved in a volatile organic solvent like dichloromethane or ethyl
acetate, was injected into the GC. The GC was equipped with a suitable capillary column to
separate the compound from any impurities. The separated compound then entered the mass
spectrometer, where it was ionized, typically by electron impact (El). The resulting fragments
were separated based on their mass-to-charge ratio (m/z) to produce the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for a chemical compound like Ethyl (S)-4-chloro-3-hydroxybutyrate.

Workflow for Spectroscopic Analysis of a Chemical Compound
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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